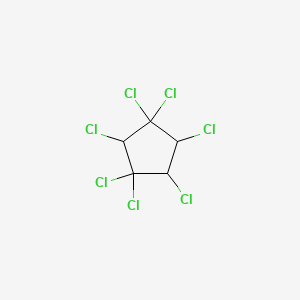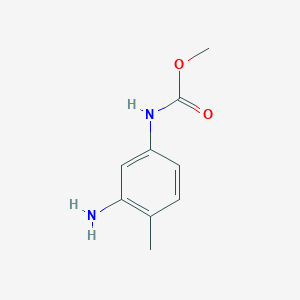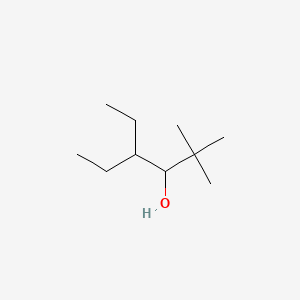
4-Ethyl-2,2-dimethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a hexane chain. This compound is part of the larger family of alcohols, which are known for their hydroxyl (-OH) functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2-dimethylhexan-3-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where an alkyl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 4-ethyl-2,2-dimethylhexan-3-one with an ethyl magnesium bromide reagent, followed by acidic workup, can produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
化学反応の分析
Types of Reactions: 4-Ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethyl-2,2-dimethylhexan-3-one or 4-Ethyl-2,2-dimethylhexanal.
Reduction: 4-Ethyl-2,2-dimethylhexane.
Substitution: 4-Ethyl-2,2-dimethylhexyl chloride or bromide.
科学的研究の応用
4-Ethyl-2,2-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology: It can be used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Ethyl-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a precursor in enzymatic reactions, leading to the formation of active metabolites.
類似化合物との比較
2,2-Dimethyl-3-hexanol: Similar in structure but lacks the ethyl group.
4-Ethyl-3-hexanol: Similar but with different branching.
2,2-Dimethyl-4-ethylpentanol: Another branched alcohol with a different carbon chain length.
Uniqueness: 4-Ethyl-2,2-dimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can result in different reactivity and interactions compared to its analogs.
特性
CAS番号 |
66719-47-9 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChIキー |
UOYRABPBVGDJLW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
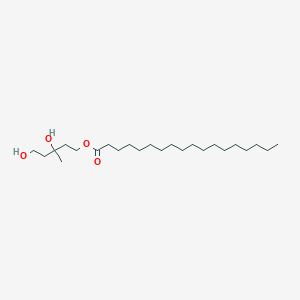
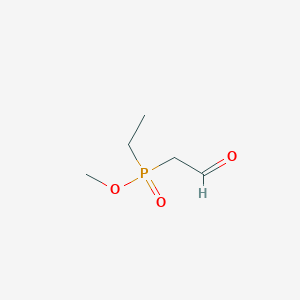
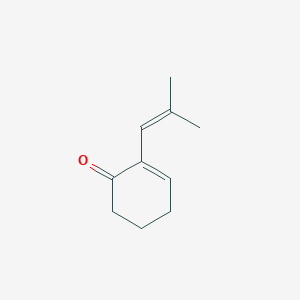
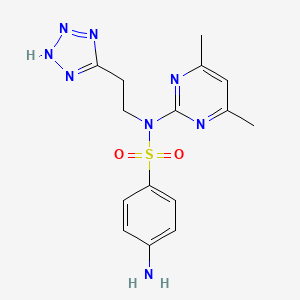
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)

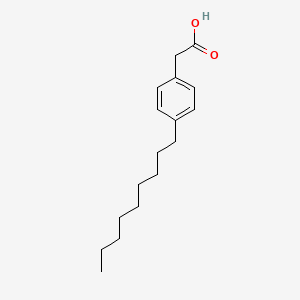
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
